molecular formula C20H19BrN4O6S B11637199 3-bromo-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-methoxybenzamide CAS No. 356550-25-9

3-bromo-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-methoxybenzamide

Cat. No.: B11637199
CAS No.: 356550-25-9
M. Wt: 523.4 g/mol
InChI Key: BWSJDVPVLUEDBD-UHFFFAOYSA-N
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Description

3-bromo-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a bromine atom, a sulfamoyl group, and a methoxybenzamide moiety, making it a versatile molecule for chemical reactions and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-methoxybenzamide typically involves multiple steps:

    Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of 2,6-dimethoxypyrimidine with chlorosulfonic acid to form the corresponding sulfamoyl chloride.

    Coupling with 4-Aminophenyl: The sulfamoyl chloride is then reacted with 4-aminophenyl to form the sulfamoylphenyl intermediate.

    Bromination: The intermediate is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Formation of the Final Compound: The brominated intermediate is then coupled with 4-methoxybenzoyl chloride under appropriate conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the methoxy and sulfamoyl groups.

    Coupling Reactions: The aromatic rings in the compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

    Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.

    Reduction Products: Reduction typically yields alcohols or amines, depending on the specific functional groups involved.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis and materials science.

Biology

In biological research, the compound’s sulfamoyl group may interact with biological molecules, making it a potential candidate for studying enzyme inhibition or protein binding.

Medicine

The compound’s structure suggests potential pharmaceutical applications, particularly in the development of drugs targeting specific enzymes or receptors. Its ability to undergo various chemical reactions makes it a versatile scaffold for drug design.

Industry

In industrial applications, the compound can be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its ability to participate in coupling reactions and form stable bonds.

Mechanism of Action

The mechanism of action of 3-bromo-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-methoxybenzamide depends on its interaction with specific molecular targets. The sulfamoyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The bromine atom and methoxy groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-methoxybenzamide: Similar structure but with a different position of the bromine atom.

    3-chloro-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-methoxybenzamide: Chlorine instead of bromine.

    3-bromo-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-hydroxybenzamide: Hydroxy group instead of methoxy.

Uniqueness

The unique combination of bromine, sulfamoyl, and methoxybenzamide groups in 3-bromo-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-methoxybenzamide provides distinct chemical properties and reactivity. This makes it particularly valuable for specific applications in research and industry, where these functional groups can be leveraged for targeted interactions and reactions.

Properties

CAS No.

356550-25-9

Molecular Formula

C20H19BrN4O6S

Molecular Weight

523.4 g/mol

IUPAC Name

3-bromo-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-methoxybenzamide

InChI

InChI=1S/C20H19BrN4O6S/c1-29-16-9-4-12(10-15(16)21)19(26)22-13-5-7-14(8-6-13)32(27,28)25-17-11-18(30-2)24-20(23-17)31-3/h4-11H,1-3H3,(H,22,26)(H,23,24,25)

InChI Key

BWSJDVPVLUEDBD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC(=N3)OC)OC)Br

Origin of Product

United States

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